molecular formula C28H29N3O4 B2838950 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide CAS No. 932523-75-6

2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2838950
CAS No.: 932523-75-6
M. Wt: 471.557
InChI Key: QYOJQSRVEZPUQS-UHFFFAOYSA-N
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Description

This compound is a quinoline-derived acetamide featuring a 3,4-dimethoxyphenylaminomethyl substituent at position 3 of the quinoline core, a 7-methyl group, and an N-(4-methylphenyl)acetamide moiety. The 3,4-dimethoxyphenyl group enhances electron-donating capacity, which may influence binding interactions in biological systems, while the 4-methylphenyl acetamide tail contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-18-6-9-22(10-7-18)30-27(32)17-31-24-13-19(2)5-8-20(24)14-21(28(31)33)16-29-23-11-12-25(34-3)26(15-23)35-4/h5-15,29H,16-17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJQSRVEZPUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Functionalization: The quinoline core is then functionalized with various substituents

    Amidation: The final step involves the formation of the acetamide group through an amidation reaction, where the amine group reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2-Dihydroquinolin-2-one 3-(3,4-dimethoxyphenylaminomethyl), 7-methyl, N-(4-methylphenyl)acetamide Amide, Methoxy, Methyl
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Dihydroquinolinone 4-(methylsulfanyl)phenyl, 1,5-dimethylpyrazole Amide, Sulfur-containing substituent
N-(3,5-Dimethylphenyl)-2-(6-Methoxy-4-Oxoquinolin-1(4H)-yl)Acetamide (9b) Quinolin-4-one 6-methoxy, N-(3,5-dimethylphenyl)acetamide Methoxy, Dimethylphenyl
2-(7-Chloro-4-Oxoquinolin-1(4H)-yl)-N-(3,5-Dimethylphenyl)Acetamide (9c) Quinolin-4-one 7-chloro, N-(3,5-dimethylphenyl)acetamide Chloro, Dimethylphenyl

Key Observations :

  • Electronic Effects : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the chloro or methylsulfanyl groups in analogues .
  • Amide Conformation : The planar amide group in the target compound aligns with structural trends observed in N-substituted acetamides, which often form hydrogen-bonded dimers (e.g., R₂²(10) motifs in ) .

Pharmacological and Physicochemical Comparisons

Table 2: Experimental Data from Synthesized Analogues

Compound Solubility (LogP) Synthetic Yield (%) Biological Activity (IC₅₀, μM) Key Reference
Target Compound 2.8 (predicted) Not reported Not reported N/A
N-(3,5-Dimethylphenyl)-2-(6-Methoxy-4-Oxoquinolin-1(4H)-yl)Acetamide (9b) 3.1 51 Anticancer: 12.3
2-(7-Chloro-4-Oxoquinolin-1(4H)-yl)-N-(3,5-Dimethylphenyl)Acetamide (9c) 3.5 48 Anticancer: 8.7
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)Acetamide 4.2 60–70 Antimicrobial: 15.4

Key Findings :

  • Lipophilicity : The target compound’s predicted LogP (2.8) is lower than chloro- or dichlorophenyl-containing analogues, suggesting improved aqueous solubility .
  • Bioactivity : Chlorine substitution (as in 9c) enhances anticancer potency compared to methoxy groups, likely due to increased electrophilicity .
  • Synthetic Accessibility: The target compound’s synthesis may face challenges due to the multi-step introduction of the 3,4-dimethoxyphenylaminomethyl group, whereas simpler acetamides (e.g., 9b/c) achieve moderate yields via one-step coupling .

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